Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of multiple functional groups, including an amide and an ester, makes this compound versatile for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the functional groups sequentially. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways, providing insights into biological processes.
Medicine: Its structural features make it a candidate for drug development, particularly in the design of molecules targeting specific receptors or enzymes.
Industry: The compound’s reactivity and functional group diversity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with functional groups that confer similar reactivity and biological activity. Examples include:
Piperidine-1-carboxylate derivatives: These compounds share the piperidine core and exhibit similar chemical properties.
Amide-containing piperidines: These molecules have amide groups that contribute to their reactivity and potential biological activity.
Uniqueness
What sets Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate apart is its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure makes it a valuable tool in both research and industrial settings.
Properties
IUPAC Name |
methyl 4-[[[2-oxo-2-(1-phenylethylamino)acetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-13(15-6-4-3-5-7-15)20-17(23)16(22)19-12-14-8-10-21(11-9-14)18(24)25-2/h3-7,13-14H,8-12H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHXXTCBBHDBPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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